molecular formula C11H20O4 B1618899 Methyl 3-acetoxyoctanoate CAS No. 35234-21-0

Methyl 3-acetoxyoctanoate

Cat. No.: B1618899
CAS No.: 35234-21-0
M. Wt: 216.27 g/mol
InChI Key: HGSORJXMRKICEG-UHFFFAOYSA-N
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Description

Methyl 3-acetoxyoctanoate (CAS 35234-21-0) is a methyl ester with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.27 g/mol. Its structure features an octanoic acid backbone substituted with an acetoxy group (-OAc) at the third carbon position, esterified with methanol. This compound is recognized for its role in flavor and fragrance applications, where it contributes fruity or tropical notes, particularly in pineapple-derived products . Analytical data, including gas chromatography (GC) retention indices, have been documented for quality control in industrial settings .

Properties

CAS No.

35234-21-0

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

methyl 3-acetyloxyoctanoate

InChI

InChI=1S/C11H20O4/c1-4-5-6-7-10(15-9(2)12)8-11(13)14-3/h10H,4-8H2,1-3H3

InChI Key

HGSORJXMRKICEG-UHFFFAOYSA-N

SMILES

CCCCCC(CC(=O)OC)OC(=O)C

Canonical SMILES

CCCCCC(CC(=O)OC)OC(=O)C

density

0.934-0.994

Other CAS No.

35234-21-0

physical_description

Clear colourless to yellow liquid;  Sweet wine-like aroma with fruity green notes

solubility

Soluble in water
Soluble (in ethanol)

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Structural Analogues

The following compounds share structural similarities with methyl 3-acetoxyoctanoate, differing in chain length, ester groups, or substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Primary Applications
This compound C₁₁H₂₀O₄ 216.27 35234-21-0 Acetoxy, methyl ester Flavoring agent (FEMA GRAS 4454)
Methyl 3-hydroxyoctanoate C₉H₁₈O₃ 174.24 7367-87-5 Hydroxyl, methyl ester Synthetic intermediate
Methyl acetoacetate C₅H₈O₃ 116.12 105-45-3 3-oxo, methyl ester Pharmaceutical synthesis
Ethyl 3-hydroxyoctanoate C₁₀H₂₀O₃ 188.26 Not specified Hydroxyl, ethyl ester Flavoring agent (FEMA GRAS 4453)

Key Differences in Physical and Chemical Properties

Solubility and Polarity: this compound’s acetoxy group enhances its lipophilicity compared to its hydroxyl analogue, methyl 3-hydroxyoctanoate, which is soluble in polar solvents like ethanol and chloroform .

Chromatographic Behavior: In GC analyses, this compound demonstrates distinct retention times depending on column polarity. For example:

  • Non-polar columns: Retention index (RI) of 2115.83 .
  • Polar columns : RI varies with temperature gradients .

Thermal Stability: Methyl acetoacetate requires storage at cool temperatures to prevent degradation , whereas this compound’s longer alkyl chain may confer greater thermal stability.

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